13alpha-Cinnamoyloxylupanine is a quinolizidine alkaloid primarily derived from the seeds of various lupin species. This compound is part of a larger class of alkaloids known for their diverse biological activities and potential applications in pharmacology. Quinolizidine alkaloids, including 13alpha-cinnamoyloxylupanine, are synthesized from the amino acid lysine and serve various ecological roles, particularly in plant defense against herbivores and pathogens.
13alpha-Cinnamoyloxylupanine is predominantly found in the seeds of the Lupinus genus, particularly in species such as Lupinus angustifolius and Lupinus mutabilis. These plants are known for their high alkaloid content, which varies significantly based on genetic, environmental, and developmental factors. The classification of 13alpha-cinnamoyloxylupanine falls under the category of quinolizidine alkaloids, which are characterized by a unique bicyclic structure comprising a quinolizidine ring system.
The synthesis of 13alpha-cinnamoyloxylupanine involves several steps that typically include extraction from plant material followed by chemical modification. A common method for isolating this compound is through liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the identification and quantification of alkaloids in complex mixtures.
A recent study highlighted a straightforward extraction process using acidified methanol/water, yielding recoveries between 45% to 55% for 13alpha-cinnamoyloxylupanine, indicating its presence among other quinolizidine alkaloids . Additionally, biosynthetic pathways involving lysine decarboxylase have been proposed as initial steps in the formation of these compounds .
The molecular formula of 13alpha-cinnamoyloxylupanine is with a molecular weight of approximately 303.38 g/mol. The compound features a complex structure characterized by a quinolizidine core with a cinnamoyl group attached at the 13-alpha position.
The structural representation can be summarized as follows:
Chemical reactions involving 13alpha-cinnamoyloxylupanine primarily include its formation from precursor compounds through enzymatic or chemical pathways. The transformation often involves hydroxylation and acylation processes that modify the basic lupanine structure to yield 13alpha-cinnamoyloxylupanine.
For instance, the acylation reaction can be catalyzed by specific enzymes present in plant tissues or through synthetic organic chemistry techniques that utilize acyl chlorides or anhydrides . These reactions are crucial for enhancing the bioactivity of the alkaloid.
The mechanism of action of 13alpha-cinnamoyloxylupanine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those modulating cholinergic pathways. Quinolizidine alkaloids have demonstrated neurotoxic effects, which may be attributed to their ability to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts .
Research indicates that these compounds can affect cardiac electrical conductivity and exhibit anticholinergic properties similar to other alkaloids such as lupanine and sparteine .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize these properties further.
13alpha-Cinnamoyloxylupanine has potential applications in various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2